epi-Lipoxin A4
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Overview
Description
Epi-Lipoxin A4 is a specialized pro-resolving mediator derived from arachidonic acid. It is an epimer of Lipoxin A4, which is known for its potent anti-inflammatory and pro-resolving properties. This compound plays a crucial role in the resolution phase of inflammation, helping to restore tissue homeostasis and prevent chronic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epi-Lipoxin A4 involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The process typically includes the following steps:
Arachidonic Acid Conversion: Arachidonic acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by the action of 15-lipoxygenase.
Reduction: 15-HPETE is reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).
Epimerization: 15-HETE undergoes epimerization to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Epi-Lipoxin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted products depending on the nucleophile used .
Scientific Research Applications
Epi-Lipoxin A4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid mediator biosynthesis and metabolism.
Biology: Investigated for its role in the resolution of inflammation and its effects on immune cell function.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.
Mechanism of Action
Epi-Lipoxin A4 exerts its effects through several molecular targets and pathways:
Receptor Binding: this compound binds to specific receptors on immune cells, such as the lipoxin A4 receptor (ALX/FPR2).
Signal Transduction: Binding to these receptors activates intracellular signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and activation of peroxisome proliferator-activated receptor gamma (PPAR-γ).
Anti-inflammatory Effects: These signaling pathways lead to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators, resulting in the resolution of inflammation.
Comparison with Similar Compounds
Epi-Lipoxin A4 is unique compared to other similar compounds due to its specific epimeric structure and potent anti-inflammatory properties. Similar compounds include:
Lipoxin A4: The parent compound of this compound, known for its anti-inflammatory effects.
Lipoxin B4: Another lipoxin with similar anti-inflammatory properties but different receptor binding affinities.
Aspirin-Triggered Lipoxin A4: A derivative of Lipoxin A4 formed in the presence of aspirin, with enhanced anti-inflammatory effects.
This compound stands out due to its specific receptor interactions and the ability to modulate distinct signaling pathways involved in inflammation resolution .
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
InChI Key |
IXAQOQZEOGMIQS-UZDWIPAXSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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